L-Histidine monohydrochloride
Overview
Description
Synthesis Analysis
The synthesis of L-Histidine monohydrochloride involves controlled polymerization processes and interactions with hydrochloric acid. A notable method includes the synthesis of Nim-trityl-protected N-carboxy anhydride of L-Histidine for the polymerization of poly(L-histidine), demonstrating "living" first-order kinetics polymerization for the creation of high-purity monomer and controlled polymerization outcomes (Mavrogiorgis et al., 2014).
Molecular Structure Analysis
The molecular and crystal structure of L-Histidine monohydrochloride has been thoroughly analyzed. Single-crystal X-ray diffraction techniques have provided detailed insights into its monoclinic and orthorhombic structures, revealing specific cell dimensions and space group information. These studies highlight the compound's unique structural features, including protonation states and intermolecular bonding involving chloride ions (Mostad & Natarajan, 1995).
Chemical Reactions and Properties
L-Histidine monohydrochloride participates in various chemical reactions, leading to the formation of novel compounds and structures. One interesting reaction involves its interaction with lysine and d-threose, leading to the formation of a novel Maillard reaction protein crosslink, showcasing the compound's reactivity and potential for creating complex molecular structures (Dai et al., 2007).
Physical Properties Analysis
The physical properties of L-Histidine monohydrochloride crystals, such as refractive index, redox behavior, and hardness, have been investigated to determine their suitability for various applications, including nonlinear optical properties and frequency conversion applications (Anandan et al., 2012).
Chemical Properties Analysis
L-Histidine monohydrochloride exhibits a range of chemical properties, including its behavior as a catalyst in enzyme reactions and its role in the synthesis of polymers with specific structures and functionalities. The compound's ability to form well-defined stimuli-responsive polymers and its interaction with other compounds to form halogenated derivatives highlight its versatile chemical nature (Skoulas et al., 2017).
Scientific Research Applications
Crystallography and Optical Properties : L-Histidine monohydrochloride is used in the growth of semi-organic crystals for structural and optical property studies. These studies are significant for understanding the crystallographic systems and properties like UV-visible light absorption and mechanical strength of the material (Anuradha, 2016).
Nutritional and Flavoring Additive in Animal Feed : It's extensively researched for its safety and efficacy as a nutritional and flavoring additive in animal feed. Studies confirm that L-Histidine monohydrochloride monohydrate is safe for various animal species when used appropriately. It's also seen as an effective source of the amino acid L-Histidine (Bampidis et al., 2019), (Bampidis et al., 2021), (Bampidis et al., 2020).
Toxicity Studies : Research on the subchronic toxicity of L-Histidine monohydrochloride in rats provides insights into its maximum tolerable dose and potential effects on body weight, hemoglobin volume, and other biochemical parameters (Ikezaki et al., 1994).
Buffering in Monoclonal Antibody Formulations : L-Histidine is used as a buffer in the final formulation of monoclonal antibodies, aiding in the stabilization of antibodies during storage. Studies have explored the stereospecific interactions between histidine and antibodies (Baek et al., 2019).
Application in Biosensors and Detection Methods : Research has been conducted on the use of L-Histidine in biosensors for detecting its concentration in biological samples. For example, a colorimetric sensor for L-Histidine detection using Cu2+ ions demonstrates its potential in bioanalytical chemistry and clinical diagnosis (Zhang et al., 2021).
Microbial Production : Studies have also focused on engineering Escherichia coli for efficient production of L-Histidine from glucose, highlighting its potential in large-scale microbial fermentation (Wu et al., 2020).
properties
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXXUDSWGMGYLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924465 | |
Record name | DL-Histidine, monohydrochloride, monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Histidine monohydrochloride | |
CAS RN |
7048-02-4, 123333-71-1, 645-35-2 | |
Record name | L-Histidine monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007048024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Histidine, monohydrochloride, monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-histidine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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